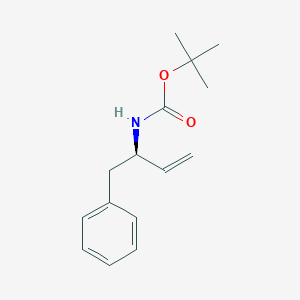
(R)-tert-Butyl (1-phenylbut-3-en-2-yl)carbamate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of (R)-tert-butyl (1-phenylbut-3-en-2-yl)carbamate involves multiple steps, originating from basic amino acids such as L-Serine, through processes including esterification, protection of functional groups (Bn, Boc, and TBS protection), reduction, and the Corey-Fuchs reaction. These steps lead to the formation of (R)-tert-butyl carbamate intermediates with high specificity and yield, highlighting the compound's accessibility for further chemical manipulation (Tang, Liu, Qin, Wang, Li, Huang, & Wang, 2014).
Molecular Structure Analysis
Detailed structural analyses, including crystallographic studies, reveal the non-planar conformation of related carbamate compounds, with significant interactions between the carbazole and amide moieties. These studies provide insights into the compound's molecular geometry, intermolecular hydrogen bonding, and crystal packing, crucial for understanding its reactivity and properties (Kant, Singh, & Agarwal, 2015).
Wissenschaftliche Forschungsanwendungen
Metabolic Stability and Drug Design
A comprehensive review by Vacondio et al. (2010) compiled data on the metabolic hydrolysis of medicinal carbamates, revealing a qualitative relationship between molecular structure and metabolic stability. This study highlights the metabolic lability of carbamates, showing that aryl-OCO-NHAlkyl carbamates have significantly different metabolic stability compared to other carbamate types. Such insights are crucial for the design of carbamates as drugs or prodrugs, suggesting that the structural arrangement of (R)-tert-Butyl (1-phenylbut-3-en-2-yl)carbamate could influence its metabolic stability and efficacy as a therapeutic agent (Vacondio, F., Silva, C., Mor, M., & Testa, B., 2010).
Environmental Impacts and Degradation
Liu and Mabury (2020) reviewed the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), which share structural similarities with (R)-tert-Butyl (1-phenylbut-3-en-2-yl)carbamate. This research indicates the presence of such compounds in various environmental matrices and their potential for bioaccumulation and toxicity. It underscores the importance of understanding the environmental fate of (R)-tert-Butyl (1-phenylbut-3-en-2-yl)carbamate and similar compounds to mitigate potential adverse impacts (Liu, R., & Mabury, S., 2020).
Advanced Material Synthesis
Pellissier (2011) provides an overview of catalytic non-enzymatic kinetic resolution, a technique of paramount importance in the synthesis of chiral compounds. Given the chiral nature of (R)-tert-Butyl (1-phenylbut-3-en-2-yl)carbamate, such methodologies could be relevant for its synthesis and purification, offering pathways to enhance its enantiopurity and, by extension, its potential application in the development of enantioselective materials or drugs (Pellissier, H., 2011).
Pollution Control and Environmental Remediation
The decomposition of organic pollutants like methyl tert-butyl ether (MTBE) in environmental settings, as studied by Hsieh et al. (2011), sheds light on the potential application of (R)-tert-Butyl (1-phenylbut-3-en-2-yl)carbamate in environmental remediation technologies. The use of advanced oxidation processes, potentially involving carbamate structures for the degradation of persistent organic pollutants, could be an area of application for compounds with similar structural features (Hsieh, L., Tsai, C.-H., Chang, J.-E., & Tsao, M., 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[(2R)-1-phenylbut-3-en-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-5-13(11-12-9-7-6-8-10-12)16-14(17)18-15(2,3)4/h5-10,13H,1,11H2,2-4H3,(H,16,17)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAHEVXTGAEKIY-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445115 | |
| Record name | (R)-tert-Butyl (1-phenylbut-3-en-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl (1-phenylbut-3-en-2-yl)carbamate | |
CAS RN |
244092-76-0 | |
| Record name | 1,1-Dimethylethyl N-[(1R)-1-(phenylmethyl)-2-propen-1-yl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=244092-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-tert-Butyl (1-phenylbut-3-en-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



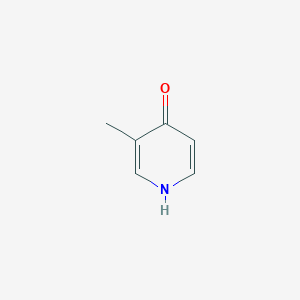
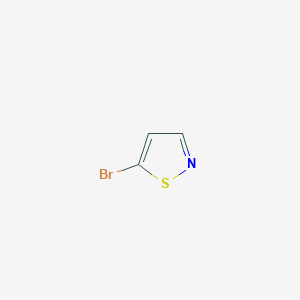
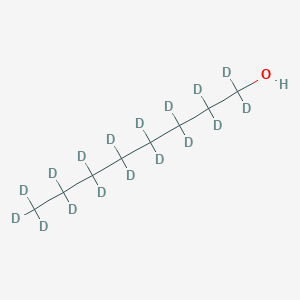
![Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]-](/img/structure/B43005.png)
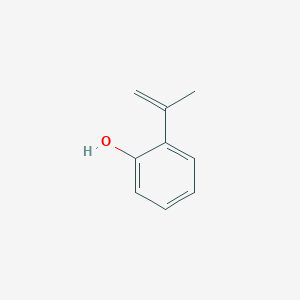
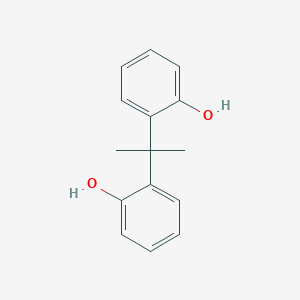
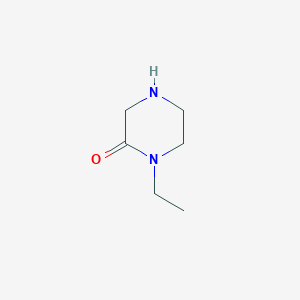
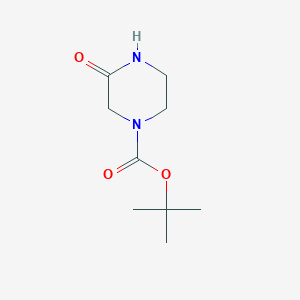
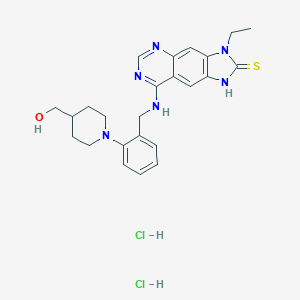
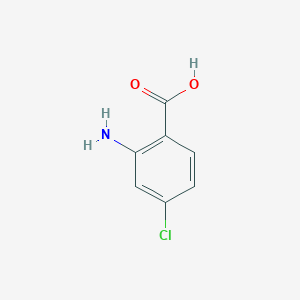
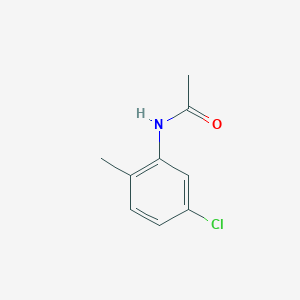
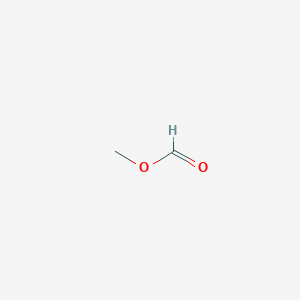
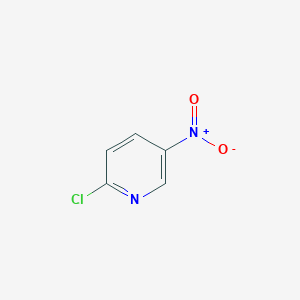
![2-[1-[[[1-(Carboxymethyl)cyclopropyl]methyldisulfanyl]methyl]cyclopropyl]acetic acid](/img/structure/B43026.png)